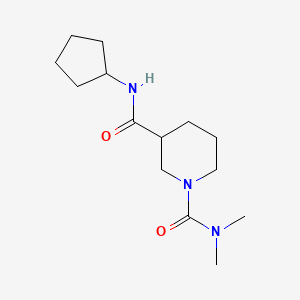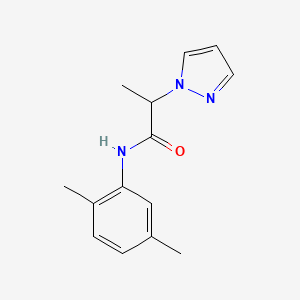
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide, also known as DZP, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is not fully understood. However, it has been suggested that N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a mediator of inflammation. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO). Moreover, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is also stable and has a long shelf life, which makes it suitable for long-term studies. However, one limitation of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is that its mechanism of action is not fully understood. Moreover, the effects of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide may vary depending on the experimental conditions, which may affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide. One potential direction is to investigate its potential use in the treatment of neurological disorders. Another direction is to study the molecular mechanism of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide's therapeutic effects, which may lead to the development of more potent and selective COX-2 inhibitors. Moreover, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide can be further modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Finally, the anticancer properties of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide can be further explored to develop more effective anticancer agents.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of neurological disorders and cancer. The mechanism of action of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it is thought to involve the inhibition of COX-2 enzyme and modulation of GABA receptors. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has several advantages for lab experiments, but its effects may vary depending on the experimental conditions. There are several future directions for the study of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide, which may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide involves the reaction of 2,5-dimethylphenylhydrazine with 3-bromo-1-(2,5-dimethylphenyl)propan-1-one in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide. This method has been optimized to yield high purity and high yield of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been found to possess anticancer properties and has been studied as a potential anticancer agent.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-6-11(2)13(9-10)16-14(18)12(3)17-8-4-7-15-17/h4-9,12H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHPFXSQFXZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

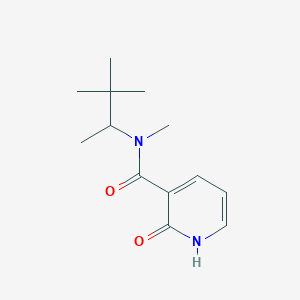
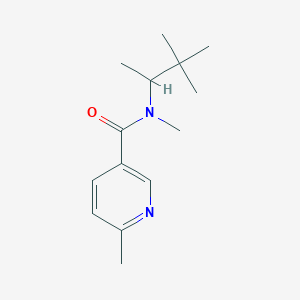

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
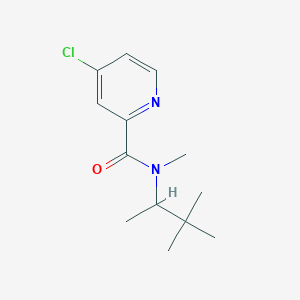
![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)

![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)
